![molecular formula C23H21BrN4O5 B4616525 N-benzyl-2-{2-bromo-6-methoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4616525.png)

N-benzyl-2-{2-bromo-6-methoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenoxy}acetamide

Vue d'ensemble

Description

The compound belongs to a class of organic compounds known for their diverse chemical properties and biological activities. Such compounds are often synthesized for the study of their chemical behavior, molecular structure, and potential applications in various fields.

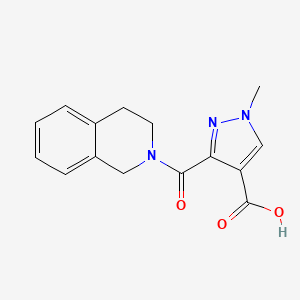

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, nitration, and carbonylation reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation followed by nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004).

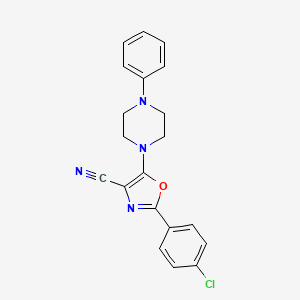

Molecular Structure Analysis

The molecular structure of compounds in this category often exhibits certain stereochemistry due to the presence of stereogenic centers. For example, the molecule may crystallize as a racemate, as observed in the structure of a related 2-phenoxy-2-phenylacetamide derivative (Huoming Li, Jin-Long Wu, 2010).

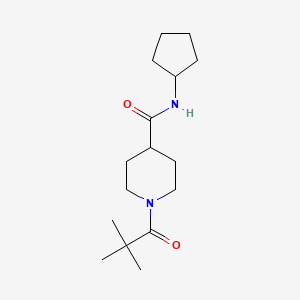

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including reductive carbonylation, to produce specific amides. A study demonstrated the selective one-pot synthesis of N-(4-hydroxyphenyl)acetamide via reductive carbonylation of nitrobenzene using a Pd(II)-complex catalyst (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds. While specific data for the target compound may not be readily available, studies on similar compounds provide valuable insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, play a significant role in determining the potential applications of these compounds. For example, the interaction between nitro and acetamido groups can significantly affect the chemical shift in NMR spectroscopy, as seen in related compounds (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).

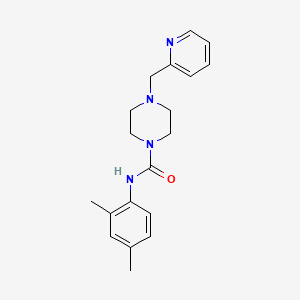

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of related acetamide derivatives is a foundational aspect of their research applications. For instance, the synthesis of carbazomycin B through radical arylation indicates the methodological advancements in creating complex molecules for potential therapeutic use (Crich & Rumthao, 2004). Furthermore, the Leuckart synthesis pathway is utilized to develop novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, highlighting their application in pharmacology (Rani, Pal, Hegde, & Hashim, 2016).

Material Science Applications

In material science, the creation of new AB-type monomers for polybenzimidazoles from related acetamide compounds underscores the role of these derivatives in developing high-performance polymers with specific properties for industrial applications (Begunov & Valyaeva, 2015).

Medicinal Chemistry Applications

Acetamide derivatives are also pivotal in medicinal chemistry, where they serve as intermediates in the synthesis of various pharmacologically active molecules. For example, the development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for anticancer, anti-inflammatory, and analgesic activities showcases the therapeutic potential of these compounds (Rani, Pal, Hegde, & Hashim, 2014).

Environmental Applications

In environmental studies, the photocatalytic degradation of pharmaceuticals using acetamide derivatives indicates their utility in pollution control and water treatment technologies. This underscores the potential environmental applications of these compounds in mitigating pharmaceutical pollutants (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Propriétés

IUPAC Name |

N-benzyl-2-[2-bromo-6-methoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN4O5/c1-32-21-12-17(14-26-27-18-7-9-19(10-8-18)28(30)31)11-20(24)23(21)33-15-22(29)25-13-16-5-3-2-4-6-16/h2-12,14,27H,13,15H2,1H3,(H,25,29)/b26-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLGJVGPUPNWLV-VULFUBBASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)

![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)

![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)

![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4616494.png)

![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4616504.png)

![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4616508.png)

![[3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)

![[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4616528.png)